molecular formula C11H11FN2S B8709953 2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine

2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine

Cat. No. B8709953
M. Wt: 222.28 g/mol
InChI Key: UEERZHVWQHKGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C11H11FN2S and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(4-Fluorophenyl)thiazol-2-yl)ethanamine

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanamine

InChI

InChI=1S/C11H11FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5-6,13H2

InChI Key

UEERZHVWQHKGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile (400 mg, 1.83 mmol) was dissolved in tetrahydrofuran (10 mL) at room temperature. Borane tetrahydrofuran complex solution (1M in tetrahydrofuran, 9.16 mL, 9.16 mmol) was added and the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was cooled to 0° C. and quenched with methanol (5 eq., 0.4 mL). The reaction was allowed to warm to room temperature and 2N HCl was added until the reaction mixture was confirmed acidic by a pH paper. The reaction mixture was then refluxed at 65° C. for 30 min. The reaction mixture was then allowed to cool to room temperature and was concentrated under reduced pressure. The solid obtained was triturated with ether (2×20 mL) and dichloromethane (2×20 mL). The remaining solid was dissolved in water (50 mL) and basified to pH ˜11 with NaOH pellets. The aqueous mixture was then extracted with ether (2×100 mL). The organic layer was dried over anhdrous sodium sulfate and concentrated under reduced pressure to give the crude product, which was used directly without any purification in the next step (100 mg, 25% yield). MS (ESI) m/z: Calculated for C11H11FN2S: 222.06. found: 223.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
25%

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